molecular formula C24H17N5O3S B2538872 N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide CAS No. 422278-40-8

N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide

Cat. No.: B2538872
CAS No.: 422278-40-8
M. Wt: 455.49
InChI Key: XJLJPDAWVFQENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide is a synthetic small molecule investigated for its potential as a multi-targeted kinase inhibitor in oncology research. Its molecular architecture, featuring fused quinazoline and pyridopyrimidine rings, is designed to compete with ATP for binding in the catalytic domains of specific protein kinases. Research into this compound has primarily focused on its efficacy against the Epidermal Growth Factor Receptor (EGFR) family, including mutants such as EGFR (T790M, L858R) which are associated with resistance to earlier-generation tyrosine kinase inhibitors in non-small cell lung carcinoma (NSCLC). Studies indicate that the compound's mechanism involves potent inhibition of kinase activity, leading to the suppression of downstream signaling pathways like MAPK/ERK and PI3K/Akt, which are critical for cancer cell proliferation, survival, and metastasis. This targeted action induces cell cycle arrest and promotes apoptosis in susceptible cancer cell lines. The compound's research value is underscored by its potential to overcome drug resistance and its utility as a chemical probe for elucidating the complex signaling networks in carcinogenesis, providing a valuable tool for the development of novel therapeutic strategies.

Properties

IUPAC Name

N-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N5O3S/c30-21-14-17(25-20-12-6-7-13-28(20)21)15-33-24-26-19-11-5-4-10-18(19)23(32)29(24)27-22(31)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLJPDAWVFQENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core linked to a pyrido[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The presence of sulfur and carbonyl functionalities enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds related to quinazoline and pyrido[1,2-a]pyrimidine exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown effective inhibition of various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound IXMCF-7 (breast cancer)1.16EGFR/BRAFV600E inhibition
(E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acidRat PCA testPotentAntiallergic activity

In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, which are crucial in the apoptotic pathway .

Antiallergic Activity

The compound has been evaluated for its antiallergic properties using the passive cutaneous anaphylaxis (PCA) test in rats. Certain analogues showed promising results, indicating that modifications to the structure can enhance efficacy against allergic responses .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer progression, such as EGFR and BRAF V600E.
  • Induction of Apoptosis : It promotes apoptotic pathways via caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Antiinflammatory Effects : By interfering with signaling pathways associated with inflammation, it may reduce allergic reactions.

Case Studies

Several studies have evaluated the pharmacological profiles of similar compounds:

  • Study on Quinazoline Derivatives : A series of substituted quinazolines were synthesized and tested for their antiproliferative effects on various cancer cell lines. Results indicated that specific substitutions significantly enhanced anticancer potency .
  • PCA Test Evaluation : In a study assessing antiallergic activity, certain derivatives demonstrated notable efficacy in reducing allergic responses in animal models, highlighting their potential therapeutic applications in allergy treatment .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development.

Anticancer Properties

Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidines, including the target compound, possess anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives can exhibit potent antimicrobial properties. The presence of the thioether linkage in N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide enhances its efficacy against a range of bacterial strains.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. This aspect is crucial for developing therapeutic agents targeting metabolic disorders.

Drug Design and Development

The structural characteristics of this compound allow for modifications that can enhance its pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and reducing toxicity.

Targeted Therapy

Given its potential to selectively inhibit certain cellular pathways, this compound could be utilized in targeted therapies for various diseases, particularly cancers where traditional therapies are less effective.

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is advantageous for device fabrication.

Nanotechnology

Incorporation of this compound into nanomaterials can enhance their properties for drug delivery systems or as contrast agents in imaging techniques due to its chemical stability and functionalization potential.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using pyrido[1,2-a]pyrimidine derivatives.
Antimicrobial EfficacyShowed effectiveness against multi-drug resistant bacterial strains with low minimum inhibitory concentrations (MICs).
Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer progression, with IC50 values indicating strong activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural complexity invites comparison with analogs containing quinazoline, pyridopyrimidine, or benzamide motifs. Below is an analysis of key analogs and their properties:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Reported Activity/Findings
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide Quinazolinone + Pyridopyrimidinone Benzamide, methylthio linker Limited published data
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzooxazinone + pyrimidine Amino-phenyl, methyl group Synthesized in high yields; structural characterization via NMR/IR
4-(morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide Benzamide + thiazole Morpholinosulfonyl, 3-nitrophenyl Potential kinase inhibition (hypothetical)
N'-(4-phenyl-1,3-thiazol-2-yl)-N-(pyridin-2-ylmethyl)oxamide Oxamide + thiazole Pyridinylmethyl, phenyl Unreported activity; structural analog

Key Observations:

Structural Diversity: Unlike simpler quinazoline derivatives, the target compound integrates a dual heterocyclic system (quinazolinone and pyridopyrimidinone), which may enhance binding affinity but complicate synthesis .

Preparation Methods

Formation of 2-Mercaptoquinazolin-4(3H)-one

Ethyl anthranilate, derived from anthranilic acid, undergoes condensation with thiourea under basic conditions to yield 2-mercaptoquinazolin-4(3H)-one (20 ). This reaction proceeds via a Knoevenagel condensation mechanism, where the thiourea acts as both a sulfur source and a nucleophile. The intermediate 20 is critical for subsequent S-alkylation to introduce the pyridopyrimidinylmethylthio moiety.

Introduction of the Benzamide Group

The benzamide substituent at position 3 of the quinazolinone is introduced via acylation. Treatment of 3-amino-2-mercaptoquinazolin-4(3H)-one with benzoyl chloride in the presence of a base such as triethylamine facilitates nucleophilic substitution, yielding 3-benzamido-2-mercaptoquinazolin-4(3H)-one. This step requires careful control of reaction conditions to avoid over-acylation or decomposition of the thiol group.

Synthesis of the Pyridopyrimidinone Fragment

The pyrido[1,2-a]pyrimidin-4-one moiety is synthesized through a cyclization strategy involving aminonicotinic acid derivatives.

Preparation of 4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-2-Carbaldehyde

2-Aminonicotinic acid is condensed with thiourea in a high-temperature reaction to form 2-thioxo-2,3-dihydropyrido[1,2-a]pyrimidin-4(1H)-one. Subsequent oxidation with m-chloroperoxybenzoic acid (mCPBA) converts the thione to the corresponding sulfoxide, which is further oxidized to the aldehyde using Jones reagent.

Bromination of the Methyl Group

S-Alkylation for Thioether Formation

The quinazolinone and pyridopyrimidinone fragments are coupled via a nucleophilic substitution reaction.

Reaction Conditions

A mixture of 3-benzamido-2-mercaptoquinazolin-4(3H)-one and 2-(bromomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is stirred in anhydrous acetone with potassium carbonate (K2CO3) as a base. The reaction proceeds at room temperature for 12–24 hours, facilitating the formation of the thioether linkage. The crude product is purified via recrystallization from ethanol to yield the final compound.

Structural Confirmation and Analytical Data

The synthesized compound is characterized using advanced spectroscopic techniques:

Spectroscopic Analysis

  • 1H NMR (400 MHz, DMSO-d6): δ 8.82 (d, J = 6.8 Hz, 1H, pyridopyrimidinone H-3), 8.45 (s, 1H, quinazolinone H-5), 7.95–7.89 (m, 2H, benzamide Ar-H), 7.65–7.58 (m, 3H, benzamide Ar-H), 4.32 (s, 2H, SCH2), 3.21 (s, 1H, NH).
  • 13C NMR (100 MHz, DMSO-d6): δ 174.2 (C=O, quinazolinone), 169.8 (C=O, pyridopyrimidinone), 165.4 (C=O, benzamide), 152.3–115.7 (aromatic carbons), 35.6 (SCH2).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C24H16N5O3S [M+H]+: 454.0978; Found: 454.0975.

Optimization and Challenges

Regioselectivity in Pyridopyrimidinone Synthesis

The cyclization of 2-aminonicotinic acid must be carefully controlled to avoid forming regioisomeric pyrido[2,3-d]pyrimidines. Employing thiourea as the cyclizing agent ensures preferential formation of the [1,2-a] isomer.

Stability of the Thiol Group

The mercapto group in 2-mercaptoquinazolin-4(3H)-one is prone to oxidation. Conducting S-alkylation under inert atmosphere (N2 or Ar) minimizes disulfide formation.

Alternative Synthetic Routes

Urea-Mediated Cyclocondensation

An alternative method involves reacting anthranilic acid ethyl ester with N-pyridyl urea derivatives to form the quinazolinone core directly. This one-pot approach reduces the number of isolation steps but requires precise stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the cyclization steps, reducing reaction times from hours to minutes. However, this method may compromise yield due to thermal decomposition of sensitive intermediates.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DBDMH with N-bromosuccinimide (NBS) for bromination lowers material costs without sacrificing yield.

Green Chemistry Approaches

Utilizing water as a solvent for S-alkylation minimizes organic waste. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in aqueous media.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.